molecular formula C19H19ClN2O3 B2400659 1-[(1,2,3,4-Tetrahydronaphthalen-1-yl)carbamoyl]ethyl 6-chloropyridine-3-carboxylate CAS No. 1031526-82-5

1-[(1,2,3,4-Tetrahydronaphthalen-1-yl)carbamoyl]ethyl 6-chloropyridine-3-carboxylate

Cat. No.: B2400659
CAS No.: 1031526-82-5
M. Wt: 358.82
InChI Key: SMYSSJDGBUWOCD-UHFFFAOYSA-N
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Description

1-[(1,2,3,4-Tetrahydronaphthalen-1-yl)carbamoyl]ethyl 6-chloropyridine-3-carboxylate is a complex organic compound that has garnered attention in various scientific fields due to its unique chemical structure and potential applications. This compound features a tetrahydronaphthalene moiety linked to a chloropyridine carboxylate group, making it a subject of interest for researchers exploring new chemical entities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(1,2,3,4-Tetrahydronaphthalen-1-yl)carbamoyl]ethyl 6-chloropyridine-3-carboxylate typically involves multiple steps, starting with the preparation of the tetrahydronaphthalene core. This can be achieved through the hydrogenation of naphthalene using a suitable catalyst such as palladium on carbon (Pd/C) under high pressure and temperature conditions. The resulting tetrahydronaphthalene is then functionalized to introduce the carbamoyl group.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient and consistent synthesis. The use of automated systems for monitoring reaction conditions and optimizing yields is common in large-scale production. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions: 1-[(1,2,3,4-Tetrahydronaphthalen-1-yl)carbamoyl]ethyl 6-chloropyridine-3-carboxylate can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: Reduction reactions can be used to modify the compound's structure, potentially leading to new derivatives.

  • Substitution: Substitution reactions at the pyridine ring or the carboxylate group can yield a variety of products.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are often used.

  • Substitution: Nucleophiles and electrophiles are employed to achieve substitution reactions, with conditions varying based on the specific reagents used.

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, this compound serves as a versatile intermediate for synthesizing more complex molecules

Biology: In biological research, 1-[(1,2,3,4-Tetrahydronaphthalen-1-yl)carbamoyl]ethyl 6-chloropyridine-3-carboxylate can be used as a building block for designing bioactive molecules. Its interactions with biological targets can be studied to understand its potential as a therapeutic agent.

Medicine: The compound's potential medicinal applications include its use as a precursor for drug development. Its ability to interact with specific molecular targets makes it a candidate for further research in pharmaceuticals.

Industry: In industry, this compound can be utilized in the production of advanced materials, such as polymers and coatings. Its chemical properties make it suitable for various industrial applications, including as an additive in formulations.

Mechanism of Action

The mechanism by which 1-[(1,2,3,4-Tetrahydronaphthalen-1-yl)carbamoyl]ethyl 6-chloropyridine-3-carboxylate exerts its effects involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, leading to a cascade of biochemical reactions. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • 1-[(1,2,3,4-Tetrahydronaphthalen-1-yl)carbamoyl]ethyl 4-chloropyridine-3-carboxylate

  • 1-[(1,2,3,4-Tetrahydronaphthalen-1-yl)carbamoyl]ethyl 5-chloropyridine-3-carboxylate

  • 1-[(1,2,3,4-Tetrahydronaphthalen-1-yl)carbamoyl]ethyl 6-bromopyridine-3-carboxylate

Uniqueness: 1-[(1,2,3,4-Tetrahydronaphthalen-1-yl)carbamoyl]ethyl 6-chloropyridine-3-carboxylate stands out due to its specific substitution pattern and the presence of the chloropyridine group, which can influence its reactivity and biological activity compared to similar compounds.

This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique structure and versatile reactivity make it a valuable compound for further research and development.

Properties

IUPAC Name

[1-oxo-1-(1,2,3,4-tetrahydronaphthalen-1-ylamino)propan-2-yl] 6-chloropyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClN2O3/c1-12(25-19(24)14-9-10-17(20)21-11-14)18(23)22-16-8-4-6-13-5-2-3-7-15(13)16/h2-3,5,7,9-12,16H,4,6,8H2,1H3,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMYSSJDGBUWOCD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1CCCC2=CC=CC=C12)OC(=O)C3=CN=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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